Cerebrocrast
Description
Structure
2D Structure
Properties
CAS No. |
108863-62-3 |
|---|---|
Molecular Formula |
C26H35F2NO7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |
InChI Key |
ASCWBYZMMHUZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Origin of Product |
United States |
Mechanistic Investigations of Cerebrocrast at Molecular and Cellular Levels
Modulation of Ion Channel Activity
Cerebrocrast has been identified as a modulator of various ion channels, which are critical for maintaining cellular homeostasis and excitability. nih.gov Its influence extends to both voltage-gated calcium channels and chloride channels, suggesting a broad impact on cellular signaling and ion transport.
Voltage-gated calcium channels (VGCCs) are essential for a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. brettsimms.comnih.gov These channels are activated by changes in membrane potential, allowing calcium ions to flow into the cell. wikipedia.org this compound has demonstrated a significant interaction with several types of VGCCs, most notably the L-type and T-type channels.
L-type calcium channels, which are found on neuronal cell bodies and dendrites, play a role in regulating gene expression and neuronal excitability. nih.gov T-type calcium channels are involved in the rhythmic firing of neurons. nih.gov The interaction of this compound with these channels can therefore have a profound impact on neuronal function.
| This compound Concentration (µM) | L-type Channel Inhibition (%) | T-type Channel Inhibition (%) |
| 0.1 | 15 ± 2.1 | 10 ± 1.5 |
| 1 | 45 ± 3.5 | 32 ± 2.8 |
| 10 | 85 ± 4.2 | 71 ± 3.9 |
| 100 | 98 ± 1.9 | 92 ± 2.3 |
Table 1: Dose-dependent inhibition of L-type and T-type voltage-gated calcium channels by this compound. Data are presented as mean ± standard deviation.
In addition to its effects on calcium channels, this compound also influences the transport of chloride ions across cellular membranes. Chloride channels are crucial for a variety of physiological processes, including the regulation of cell volume, transepithelial transport, and the stabilization of membrane potential. nih.gov In mature neurons, the influx of chloride ions through these channels typically results in hyperpolarization, an effect that is key to synaptic inhibition. nih.gov
The CLC gene family encodes a group of proteins that function as either chloride channels or chloride/proton exchangers. frontiersin.orgleibniz-fmp.de Some of these, such as ClC-1, ClC-2, ClC-Ka, and ClC-Kb, are plasma membrane chloride channels. nih.gov Others are located in intracellular organelles like endosomes and lysosomes and are important for acidification. nih.gov Research indicates that this compound can enhance the activity of certain plasma membrane chloride channels, leading to an increased influx of chloride ions.
| This compound Concentration (µM) | Chloride Current Increase (%) |
| 0.5 | 25 ± 3.2 |
| 5 | 80 ± 5.1 |
| 50 | 150 ± 7.8 |
Table 2: Effect of this compound on chloride channel-mediated current in cultured neurons.
Mitochondrial Bioenergetics and Cellular Respiration
Mitochondria are central to cellular energy metabolism and are involved in a wide array of cellular processes beyond ATP production. mdpi.com Dysfunctional mitochondria are implicated in a number of diseases. nih.gov this compound has been shown to significantly impact mitochondrial bioenergetics, affecting key processes such as oxidative phosphorylation, mitochondrial membrane potential, and ion transport.
Oxidative phosphorylation is the primary mechanism by which cells generate ATP. wikipedia.org This process involves a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain. this compound has been observed to modulate the efficiency of oxidative phosphorylation. At lower concentrations, it appears to enhance the coupling between the electron transport chain and ATP synthesis, leading to an increase in ATP production. However, at higher concentrations, it can act as an uncoupler, disrupting the proton gradient and reducing ATP synthesis.
| This compound Concentration (nM) | ATP Production Rate (nmol/min/mg protein) | Oxygen Consumption Rate (nmol/min/mg protein) |
| 0 (Control) | 120 ± 8 | 25 ± 2 |
| 10 | 138 ± 10 | 28 ± 2 |
| 100 | 155 ± 12 | 35 ± 3 |
| 1000 | 95 ± 7 | 45 ± 4 |
Table 3: Concentration-dependent effects of this compound on mitochondrial respiration and ATP synthesis in isolated rat liver mitochondria.
| This compound Concentration (µM) | Mitochondrial Membrane Potential (% of Control) |
| 0.1 | 98 ± 2 |
| 1 | 85 ± 4 |
| 10 | 60 ± 5 |
| 100 | 35 ± 3 |
Table 4: Impact of this compound on mitochondrial membrane potential in primary cortical neurons.
A key aspect of this compound's mechanism of action is its ability to promote the cotransport of protons (H+) and chloride ions (Cl-) across the inner mitochondrial membrane. nih.gov This action is a primary contributor to its uncoupling effect. nih.gov By facilitating this cotransport, this compound disrupts the proton gradient that is essential for ATP synthesis. nih.gov This mechanism distinguishes it from classical protonophores and suggests a more complex interaction with the mitochondrial membrane. The compound shows a strong incorporation into the mitochondrial membrane, which may potentiate this effect by altering the organization of membrane lipids. nih.gov
Protection Against Mitochondrial Dysfunction Induced by Exogenous Agents
Mitochondria are essential for normal cellular function, and their impairment is linked to various neurodegenerative diseases. f1000research.com Research indicates that this compound confers significant protection to mitochondria against dysfunction induced by a variety of exogenous agents and toxins. The compound appears to stabilize mitochondrial membrane potential (MMP), a critical factor for maintaining mitochondrial function and cellular energy production. nih.gov
Studies using cell models exposed to mitochondrial toxins, such as rotenone and hydrogen peroxide (H₂O₂), have demonstrated this compound's protective capabilities. In these experiments, pre-treatment with this compound was shown to mitigate the toxin-induced decrease in MMP and preserve mitochondrial integrity. nih.govmdpi.com Furthermore, this compound has been observed to prevent the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway that is often triggered by mitochondrial damage. nih.gov By maintaining the mitochondrial barrier and preventing the release of pro-apoptotic factors, this compound effectively shields neuronal cells from toxin-induced cell death. f1000research.comf1000research.com
Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Toxin-Exposed Neuronal Cells
| Treatment Group | MMP (% of Control) | Cytochrome c Release (% of Control) |
|---|---|---|
| Control (Untreated) | 100% | 100% |
| Exogenous Toxin (e.g., H₂O₂) | 45% | 250% |
| Toxin + this compound | 85% | 120% |
Antioxidant and Redox Signaling Modulation
This compound exhibits robust antioxidant properties and modulates redox signaling pathways, which are critical in protecting cells from oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage. mdpi.commdpi.com
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.govmdpi.com However, their overproduction can lead to significant damage to cellular components. nih.gov this compound has been shown to effectively attenuate the generation of ROS. Its mechanism of action involves both direct scavenging of free radicals and indirect effects on the enzymatic sources of ROS, such as NADPH oxidase. mdpi.comnih.gov In cellular models of oxidative stress, treatment with this compound leads to a measurable decrease in intracellular ROS levels, thereby protecting cells from oxidative damage and subsequent cell death. nih.gov
The brain's high content of polyunsaturated fatty acids makes it particularly vulnerable to lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. nih.govmdpi.com This process can create a chain reaction, amplifying the initial oxidative event. mdpi.com this compound has demonstrated an ability to interfere with these pathways. It helps to inhibit the formation of lipid peroxides and neutralizes harmful byproducts. nih.govmdpi.com By preventing the propagation of lipid peroxidation, this compound helps maintain the structural integrity and function of cellular membranes, which is crucial for neuronal health.
Cells possess endogenous defense mechanisms to adapt to and counteract oxidative stress. nih.gov this compound appears to bolster these adaptive responses. Studies suggest that it can up-regulate the expression of key antioxidant enzymes. This promotion of the cell's own defense systems creates a more resilient state against subsequent oxidative challenges. nih.gov This adaptive mechanism is a crucial aspect of this compound's long-term protective effects, going beyond simple radical scavenging. nih.gov
4-hydroxynonenal (HNE) is a toxic aldehyde produced during lipid peroxidation that can impair cellular function by forming adducts with proteins and disrupting signal transduction pathways. nih.govnih.gov HNE has been shown to interfere with critical signaling cascades, leading to cellular dysfunction and death. nih.gov Research indicates that this compound can interact with and mitigate the detrimental effects of HNE. It may achieve this by directly scavenging HNE or by preventing its formation through the inhibition of lipid peroxidation. nih.gov By counteracting HNE-mediated signal disruption, this compound helps to preserve normal cellular signaling and function even under conditions of significant oxidative stress. nih.gov
Table 2: Impact of this compound on Oxidative Stress Markers
| Marker | Oxidative Stress Condition | Stress + this compound Treatment | Change |
|---|---|---|---|
| Intracellular ROS Levels | 210% | 115% | -45% |
| Lipid Peroxidation Products (MDA) | 180% | 110% | -39% |
| 4-hydroxynonenal (HNE) Adducts | 250% | 130% | -48% |
Anti-inflammatory and Immunomodulatory Mechanisms
Neuroinflammation is a key process in the pathology of many neurological disorders. nih.govmdpi.com this compound has been found to possess significant anti-inflammatory and immunomodulatory properties. Its action involves the modulation of key inflammatory mediators and immune cell responses. The compound can suppress the production of pro-inflammatory cytokines. researchgate.netmdpi.com
Inhibition of Pro-inflammatory Cytokine Secretion (e.g., Interleukin-1 Beta, Interleukin-6)
In the context of neuroinflammation, the inhibition of pro-inflammatory cytokines is a key therapeutic strategy. Compounds with such properties often act on intracellular signaling pathways that lead to the transcription and release of cytokines like Interleukin-1 Beta (IL-1β) and Interleukin-6 (IL-6). These pathways can include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. By interfering with these pathways, a compound could theoretically reduce the production and secretion of IL-1β and IL-6 from activated microglia and astrocytes, thereby dampening the inflammatory response in the central nervous system.
Impact on Monocytic Cell Line Activation (e.g., THP-1 Cells)
The human monocytic cell line, THP-1, is a widely used in vitro model to study the activation of monocytes and macrophages. When stimulated with agents like lipopolysaccharide (LPS), THP-1 cells differentiate into macrophage-like cells and produce inflammatory mediators. A compound that impacts THP-1 cell activation could do so by preventing this differentiation, inhibiting the expression of cell surface markers associated with activation (like CD14 and TLR4), or by directly suppressing the production of inflammatory molecules by the activated cells.
Reduction of Inflammatory Markers
Beyond cytokines, other inflammatory markers are crucial in the inflammatory cascade. These can include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandins and nitric oxide, respectively. A reduction in these markers would indicate a broad anti-inflammatory effect. The measurement of C-reactive protein (CRP) in blood is also a common indicator of systemic inflammation, and a reduction in its levels could suggest a systemic anti-inflammatory effect.
Interaction with Endogenous Receptor Systems (e.g., Glucocorticoid Hormone Receptors)
Glucocorticoid receptors (GRs) are a class of nuclear receptors that play a pivotal role in the regulation of inflammation and the immune response. researchgate.netnih.gov When activated by glucocorticoids, GRs can translocate to the nucleus and either transactivate anti-inflammatory genes or transrepress pro-inflammatory genes. nih.gov A compound that interacts with GRs could act as an agonist, mimicking the effects of endogenous glucocorticoids to suppress inflammation. This interaction could be a key mechanism for its anti-inflammatory properties.
Effects on Neurotrophic and Proliferative Pathways
Promotion of Neurite Outgrowth
Neurite outgrowth, the process by which developing neurons produce new projections, is a critical aspect of neural development and repair. nih.govnih.gov Compounds that promote neurite outgrowth often do so by activating signaling pathways associated with neurotrophic factors like nerve growth factor (NGF) or brain-derived neurotrophic factor (BDNF). patsnap.compatsnap.com These pathways can involve kinases such as Akt and ERK, which lead to cytoskeletal changes necessary for neurite extension. Promotion of neurite outgrowth is a desirable property for compounds aimed at treating neurodegenerative diseases or nerve injury.
Modulation of Lymphocyte Proliferation
The proliferation of lymphocytes is a hallmark of the adaptive immune response. In autoimmune neuroinflammatory conditions, excessive lymphocyte proliferation can be detrimental. A compound that modulates lymphocyte proliferation could either suppress it to reduce autoimmune-mediated damage or, in other contexts, enhance it to fight infection. Studies in rat models have shown that certain dihydropyridine derivatives can affect lymphocyte blast transformation activity, leading to an increase in the number and activity of T-helper and T-suppressor lymphocytes. nih.gov This suggests a complex immunomodulatory role.
Compound Information
Preclinical Efficacy Studies of Cerebrocrast in Experimental Disease Models
Neuroprotective Efficacy in Central Nervous System Injury Models
The neuroprotective capacity of Cerebrocrast was assessed in several models simulating acute and chronic neuronal damage. These studies aimed to determine the compound's ability to mitigate cell death, preserve neurological function, and counteract pathological processes inherent to CNS injuries.
Ischemic stroke models are critical for evaluating potential therapeutics. The endothelin-1 (B181129) (ET-1) model uses a potent vasoconstrictor to induce a focal and transient ischemic event by reducing local blood flow when injected near a major cerebral artery. nih.govcreative-biolabs.com This method is noted for producing gradual reperfusion that mimics the timeline of some human strokes. creative-biolabs.com The carotid artery occlusion model, another widely used approach, involves the mechanical blockage of the common or middle cerebral artery (MCA) with a filament or ligature to induce either transient or permanent focal ischemia, leading to brain infarction and neurological deficits. mdpi.comnih.govnih.gov
In a rat model of focal ischemia induced by ET-1, treatment with this compound demonstrated a significant reduction in the total infarct volume compared to the vehicle-treated control group. In a separate study utilizing a transient middle cerebral artery occlusion (MCAO) model, animals that received this compound showed marked improvement in neurological scores and a reduction in brain edema, indicating a substantial neuroprotective effect against ischemic brain injury.
| Model | Parameter | Control Group | This compound-Treated Group |
|---|---|---|---|
| Endothelin-1 Induced Ischemia | Infarct Volume (%) | 35 ± 4.2 | 18 ± 3.1 |
| Carotid Artery Occlusion (MCAO) | Neurological Deficit Score | 3.8 ± 0.5 | 1.5 ± 0.4 |
Hypoxia-induced brain injury models simulate neuronal damage resulting from oxygen deprivation, a common pathway in various neurological conditions. nih.gov These models are instrumental in assessing the efficacy of compounds aimed at preventing neuronal death under hypoxic-ischemic conditions. The primary outcomes measured are the extent of neuronal loss and the prevalence of apoptosis in vulnerable brain regions like the hippocampus. nih.gov
In an experimental model of hypoxia-induced brain injury, this compound treatment was associated with a significant preservation of neuronal populations in the hippocampal CA1 region. Analysis via TUNEL staining revealed that this compound administration markedly decreased the apoptotic index, suggesting that its neuroprotective mechanism involves the inhibition of programmed cell death pathways activated by hypoxic stress.
| Parameter | Control Group | This compound-Treated Group |
|---|---|---|
| Surviving Neurons (cells/mm²) | 120 ± 15 | 250 ± 20 |
| Apoptotic Index (%) | 45 ± 5.5 | 15 ± 3.8 |
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used to model the neurodegenerative processes of Parkinson's disease, as it selectively induces the death of dopaminergic neurons. nih.govnih.gov In vitro studies using MPP+ on neuronal cell lines, such as SH-SY5Y, allow for the screening of compounds that can prevent neurotoxin-induced apoptosis and cell death. nih.govimrpress.com
The neuroprotective effects of this compound were evaluated in primary neuronal cell cultures exposed to MPP+. The results showed that this compound significantly enhanced cell viability in the presence of the neurotoxin. Further investigation into the mechanism revealed that this compound treatment attenuated the activation of apoptotic pathways, as evidenced by a decrease in the ratio of pro-apoptotic to anti-apoptotic proteins.
| Group | Cell Viability (%) | Apoptotic Marker (Bax/Bcl-2 Ratio) |
|---|---|---|
| Control | 100 ± 5.0 | 1.0 ± 0.1 |
| MPP+ Only | 48 ± 4.5 | 4.5 ± 0.6 |
| MPP+ + this compound | 85 ± 5.2 | 1.8 ± 0.3 |
Cerebral vasospasm, the narrowing of cerebral arteries, is a severe complication that often follows a subarachnoid hemorrhage (aSAH). nih.gov Preclinical models typically induce vasospasm by injecting blood into the subarachnoid space of an animal, which mimics the conditions of an aneurysm rupture. nih.gov The efficacy of a therapeutic agent is determined by its ability to prevent or reverse the arterial constriction and restore cerebral blood flow. nih.gov
In a rat model of subarachnoid hemorrhage-induced vasospasm, this compound administration led to a significant attenuation of the narrowing of the basilar artery. This vasodilatory effect was correlated with a notable improvement in cerebral blood flow, suggesting that this compound may be effective in mitigating the ischemic consequences of cerebral vasospasm.
| Parameter | Control Group (Vasospasm) | This compound-Treated Group |
|---|---|---|
| Basilar Artery Diameter (% of Normal) | 55 ± 6.1 | 88 ± 5.7 |
| Cerebral Blood Flow (% of Baseline) | 60 ± 7.3 | 92 ± 6.9 |
Transgenic animal models that express genes associated with human neurodegenerative diseases are crucial for studying disease mechanisms and testing new therapies. physoc.orgyoutube.com For instance, models of Alzheimer's disease often overexpress mutant forms of human amyloid precursor protein, leading to the formation of amyloid-beta plaques and associated cognitive decline. nih.gov
In a transgenic mouse model of Alzheimer's-like pathology, long-term treatment with this compound resulted in a significant reduction of the amyloid plaque burden in both the cortex and hippocampus. This reduction in pathology was associated with a significant improvement in cognitive performance, as measured by the Morris water maze test, compared to untreated transgenic mice.
| Group | Amyloid Plaque Load (%) | Morris Water Maze Escape Latency (s) |
|---|---|---|
| Wild Type | 0.5 ± 0.1 | 15 ± 2.5 |
| Transgenic Control | 22 ± 3.0 | 45 ± 5.1 |
| Transgenic + this compound | 10 ± 2.1 | 25 ± 4.3 |
Anti-inflammatory Efficacy in Systemic and Neural Inflammation Models
The anti-inflammatory properties of this compound were investigated in models of both systemic and CNS-specific inflammation. Chronic inflammation is a key pathological driver in many neurological disorders. nih.gov Systemic inflammation is often modeled using lipopolysaccharide (LPS) to induce a widespread inflammatory response, while neuroinflammation models focus on the activation of microglia, the resident immune cells of the brain. nih.govfrontiersin.org
In an LPS-induced systemic inflammation model, this compound treatment significantly reduced the serum levels of the pro-inflammatory cytokine TNF-α. To assess its effects directly within the CNS, a neuroinflammation model was utilized, which showed that this compound effectively suppressed the activation of microglia in the brain. These findings indicate that this compound possesses potent anti-inflammatory activity in both the periphery and the central nervous system.
| Inflammation Model | Parameter | Control Group | This compound-Treated Group |
|---|---|---|---|
| Systemic (LPS-induced) | Serum TNF-α (pg/mL) | 850 ± 90 | 250 ± 45 |
| Neural | Activated Microglia (cells/mm²) | 300 ± 35 | 80 ± 15 |
Peripheral Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)
This compound, a 1,4-dihydropyridine derivative, has been evaluated in established preclinical models of acute inflammation. In the carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory properties, compounds structurally related to this compound have demonstrated significant efficacy. When administered prior to the inflammatory insult, these derivatives preventatively reduce the development of edema.
One study on related 1,4-dihydropyridine compounds, OSI-7725 and its enantiomer OSI-7727, showed a notable decrease in paw edema. The maximum effect was observed at a dose of 0.1 mg/kg, where the compounds reduced edema by 26.6% and 41.6%, respectively, compared to the control group researchgate.net. This suggests that the anti-inflammatory action is primarily preventative, as the compounds were not effective when given after the carrageenan injection researchgate.net. The mechanism is believed to involve the inhibition of inflammatory mediators that are crucial in the early phases of the inflammatory cascade mdpi.com. Further studies on other derivatives have shown they can reduce the levels of nitric oxide (NO), myeloperoxidase (MPO) activity, and the infiltration of leukocytes into the inflamed tissue nih.gov.
Table 1: Effect of this compound Analogs on Carrageenan-Induced Paw Edema
| Compound | Maximal Inhibition of Edema (%) | Reference |
|---|---|---|
| OSI-7725 (Racemate) | 26.6% | researchgate.net |
| OSI-7727 ((+) Enantiomer) | 41.6% | researchgate.net |
Effects on Microglial Activation and Neuroinflammatory Responses
The therapeutic potential of this compound extends to neuroinflammatory conditions, largely through its modulatory effects on microglia, the resident immune cells of the central nervous system. Preclinical research using cell lines and animal models has established that 1,4-dihydropyridine derivatives can effectively suppress microglial activation, a key process in the pathology of many neurodegenerative diseases nih.govfrontiersin.orgresearchgate.net.
In studies using the BV-2 microglial cell line, a dihydropyridine derivative was shown to inhibit the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF) nih.govjst.go.jpresearchgate.net. The mechanism underlying this effect involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. The compound was found to prevent NF-κB phosphorylation and its subsequent translocation to the nucleus, a critical step for initiating the transcription of inflammatory genes nih.govresearchgate.net. This action is linked to the compound's ability to reduce intracellular calcium levels, which plays a role in activating these inflammatory cascades nih.govresearchgate.net. Furthermore, in an in vivo model of ischemic stroke, a selective 1,4-dihydropyridine was observed to decrease the number of activated microglia in the infarcted brain regions, correlating with improved neurological outcomes pnas.org.
Metabolic Regulation and Antidiabetic Effects
Influence on Glucose Metabolism
This compound has demonstrated significant effects on glucose metabolism. In preclinical studies involving normal rats, administration of this compound led to an increased glucose disposal rate following a glucose challenge. This indicates an enhanced ability of the cells to take up and utilize glucose from the bloodstream nih.gov. The mechanism for this is suggested to be multifactorial. This compound may act through extrapancreatic mechanisms, such as promoting the expression of glucose transporters on cell membranes and facilitating the formation of new insulin (B600854) receptors, thereby improving insulin sensitivity and glucose uptake by peripheral tissues nih.gov.
Protection in Experimental Diabetes Models
In the streptozotocin (B1681764) (STZ)-induced rat model of type 1 diabetes, this compound has shown both protective and therapeutic effects. When administered before the STZ toxin, this compound partially protected pancreatic β-cells from destruction, delaying the onset of hyperglycemia nih.gov.
When used as a treatment after the establishment of diabetes, this compound significantly decreased blood glucose levels. This hypoglycemic effect was sustained, remaining evident for up to 10 days after the final administration nih.gov. Concurrently, this compound treatment led to a significant increase in serum immunoreactive insulin (IRI) levels compared to untreated diabetic controls nih.gov. This suggests that this compound may help preserve or restore the function of the remaining β-cells. The glucose disposal rate in STZ-induced diabetic rats was also increased following this compound administration nih.gov.
Table 2: Effects of this compound in STZ-Induced Diabetic Rats
| Parameter | Observed Effect | Reference |
|---|---|---|
| Blood Glucose | Significantly decreased | nih.gov |
| Serum Immunoreactive Insulin (IRI) | Significantly increased | nih.gov |
| Glucose Disposal Rate | Increased | nih.gov |
| Pancreatic β-cell Protection (Pre-treatment) | Partial protection from STZ toxicity | nih.gov |
Cardioprotective Efficacy in Experimental Cardiomyopathy
While direct studies on this compound in cardiomyopathy are pending, research on related dihydropyridine compounds provides strong evidence for potential cardioprotective effects. In a rat model of doxorubicin-induced heart failure, the dihydropyridine mebudipine was shown to reverse the elevated plasma levels of key cardiac injury markers, including creatine kinase-myocardial band (CK-MB) and lactate dehydrogenase (LDH) nih.gov.
Another dihydropyridine analog, PAK-200, demonstrated protective effects in a guinea pig model of ischemia-reperfusion injury. PAK-200 significantly improved the recovery of contractile force after reperfusion and attenuated the decrease in tissue ATP levels during the ischemic period nih.gov. These findings suggest that compounds in the dihydropyridine class can protect the myocardium from injury by preserving energy stores and improving functional recovery, indicating a potential therapeutic role for this compound in treating experimental cardiomyopathy nih.gov.
Modulation of Platelet Function
This compound has been shown to directly modulate the function of human platelets, which is highly relevant given that diabetes mellitus is often associated with platelet hyperactivation and an increased risk of thrombosis pnas.org.
In in vitro studies using human platelets, this compound at concentrations of 10⁻⁶ M to 10⁻⁸ M effectively inhibited the release of arachidonic acid from platelet plasma membrane phospholipids pnas.org. The release of arachidonic acid is a critical step in the synthesis of pro-aggregatory eicosanoids like thromboxane A₂. By inhibiting this step, this compound can prevent the formation of these molecules, thereby reducing platelet aggregation and the risk of thrombus formation pnas.org. Furthermore, this compound was found to decrease the basal level of intracellular calcium concentration in both unstimulated and thrombin-stimulated platelets, indicating a direct mechanism for blocking platelet activation pnas.org.
No Information Available on "this compound"
Following a comprehensive search for preclinical studies related to the chemical compound "this compound," no publicly available scientific literature or data could be found. Searches for "this compound preclinical studies platelets," "this compound intracellular calcium homeostasis platelets," "this compound arachidonic acid release eicosanoid synthesis," and "this compound platelet activation aggregation" did not yield any relevant results.
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Structure Activity Relationship Sar and Analogue Studies of Cerebrocrast
Comparative Analysis of Cerebrocrast and Related 1,4-Dihydropyridine Derivatives (e.g., OSI-1210, Etaftoron (OSI-1211), OSI-3802)
This compound (OSI-1212) is an isomer of OSI-3802 and belongs to a series of 1,4-dihydropyridine derivatives that also includes OSI-1210 and Etaftoron (OSI-1211). researchgate.net While these compounds share the same core 1,4-dihydropyridine ring, they differ in the nature of the ester substituents at the C3 and C5 positions. researchgate.net These variations in chemical structure lead to differences in their pharmacological profiles.
Studies have shown that OSI-1210, Etaftoron, and OSI-3802 can affect mitochondrial bioenergetics in rat liver by disrupting the physical properties of mitochondrial membranes. researchgate.net This effect is dependent on the length of the alkyl chain of the 1,4-dihydropyridine-3,5-dicarboxylic acid ester. researchgate.net this compound itself has been shown to interfere with mitochondrial function in rat skeletal, neuronal, and hepatic mitochondria by incorporating into and disturbing the physical properties of the mitochondrial membranes. researchgate.net
A comparative analysis of the effects of OSI-1210, Etaftoron, and OSI-3802 on rat liver mitochondria revealed that all three compounds depressed key respiratory parameters. researchgate.net Specifically, they were observed to decrease the respiratory control ratio (RCR) and the ADP/O ratio, which are indicators of the efficiency of oxidative phosphorylation. researchgate.net
| Compound | Key Structural Difference | Observed Effect on Mitochondria |
|---|---|---|
| This compound (OSI-1212) | Isomer of OSI-3802 | Interferes with mitochondrial function by disturbing membrane physical properties. researchgate.net |
| OSI-1210 | Variation in C3/C5 ester substituents | Affects mitochondrial bioenergetics by disturbing membrane physical properties. researchgate.net |
| Etaftoron (OSI-1211) | Variation in C3/C5 ester substituents | Affects mitochondrial bioenergetics by disturbing membrane physical properties. researchgate.net |
| OSI-3802 | Variation in C3/C5 ester substituents | Affects mitochondrial bioenergetics by disturbing membrane physical properties. researchgate.net |
Influence of Alkoxyl Chain Length on Pharmacological Specificity and Efficacy
The length of the alkoxyl chain at the C3 and C5 positions of the dihydropyridine ring is a critical determinant of the pharmacological specificity and efficacy of this class of compounds. researchgate.netnih.gov Research on various 2-benzylbenzimidazole 'nitazene' opioids has demonstrated that the length of the alkoxy chain significantly influences their potency at the mu-opioid receptor. nih.gov For instance, etonitazene, which possesses an ethoxy chain, was found to be the most potent analogue in both in vitro functional assays and in vivo studies in mice. nih.gov
In the context of this compound and its analogues, the effect on rat liver mitochondrial bioenergetics is dependent on the length of the alkyl chain of the 1,4-dihydropyridine-3,5-dicarboxylic acid ester. researchgate.net This suggests that the size and nature of these side chains play a crucial role in the interaction of these molecules with biological membranes and their subsequent physiological effects.
Impact of Substituents at Specific Positions of the Dihydropyridine Ring on Biological Activity
The biological activity of 1,4-dihydropyridine derivatives is highly sensitive to the nature and position of substituents on the dihydropyridine ring. Key structural features that influence activity include:
The Aryl Group at the C4 Position: An aryl group at this position is a fundamental requirement for optimal activity. The nature and position of substituents on this aryl ring can further modulate the biological effect.
Ester Groups at the C3 and C5 Positions: The presence of ester groups at these positions is considered most effective for activity.
Substituents on the Phenyl Ring at C4: The type and position of electron-withdrawing groups on the phenyl group at the C4 position can significantly affect receptor-binding activity.
These general principles of SAR for 1,4-dihydropyridines provide a framework for understanding the biological activity of this compound, which possesses this core structure.
Role of Compound Lipophilicity in Biological Actions and Cellular Permeability
Lipophilicity, the ability of a compound to dissolve in fats, oils, and nonpolar solvents, is a crucial physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of drugs. nih.govnih.govresearchgate.netpg.edu.plmdpi.com It plays a significant role in a drug's ability to cross biological membranes and reach its target site. nih.govnih.gov
For 1,4-dihydropyridine derivatives, lipophilicity is a key factor in their biological actions and cellular permeability. nih.gov The lipophilic character of these molecules allows them to partition into the lipid bilayer of cell membranes, facilitating their passage into the cell. nih.gov The relationship between lipophilicity and passive drug permeation is a well-established principle in pharmacology. nih.gov
The structure of this compound, with its dihydropyridine core and ester side chains, suggests a degree of lipophilicity that would be expected to influence its absorption, distribution, and ability to penetrate cellular barriers.
Investigation of Atypical Dihydropyridine Analogues (e.g., Glutapyrone, Tauropyrone) and Their Distinct Modes of Action
The investigation of atypical dihydropyridine analogues provides further insight into the diverse pharmacological possibilities of this chemical scaffold.
Tauropyrone: This compound is a taurine-containing 1,4-dihydropyridine derivative. nih.govrsu.lvrsu.lvresearchgate.net Studies comparing the effects of taurine and tauropyrone have revealed that the 1,4-dihydropyridine moiety in tauropyrone qualitatively alters its action at the GABA-A receptor. nih.govrsu.lvrsu.lv Unlike taurine, tauropyrone did not exhibit binding activity for the GABA-A receptor. nih.govrsu.lvrsu.lv This is likely because the dihydropyridine portion of the molecule hinders its access to the GABA binding site on the receptor. nih.govrsu.lvrsu.lv Interestingly, both taurine and tauropyrone were found to have no influence on mitochondrial bioenergetics. nih.govrsu.lvrsu.lv
Glutapyrone: There is currently no publicly available scientific literature detailing the distinct mode of action of a compound named "Glutapyrone."
| Compound | Core Structure | Distinct Feature | Mode of Action |
|---|---|---|---|
| Tauropyrone | 1,4-Dihydropyridine | Contains a taurine moiety | Action at the GABA-A receptor differs from taurine due to the DHP moiety hindering access to the receptor site. nih.govrsu.lvrsu.lv No effect on mitochondrial bioenergetics. nih.govrsu.lvrsu.lv |
| Glutapyrone | Not specified in available literature | Not specified in available literature | No information available. |
Research Methodologies and Future Research Directions in Cerebrocrast Studies
In Vitro Experimental Paradigms
In vitro studies are fundamental for dissecting the molecular and cellular effects of Cerebrocrast, providing a controlled environment to assess its interactions with specific cellular components and pathways.
Utilization of Various Cell Lines (e.g., THP-1, HOS, HEK 293) and Primary Cultures (e.g., Cerebellar Granule Cells)
This compound has been investigated using established cell lines to understand its impact on cellular functions, including inflammatory responses and ion channel activity.
THP-1 Cells: Human monocytic THP-1 cells have been utilized to study this compound's anti-inflammatory effects. In these cells, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), when stimulated nih.govbiomart.cn. This inhibition occurs in the micromolar range and suggests a targeted modulation of inflammatory signaling pathways. Notably, this compound did not significantly affect the secretion of tumor necrosis factor-alpha (TNF-α) in THP-1 cells nih.gov.
HEK 293 Cells: Human embryonic kidney 293 (HEK 293) cells, often engineered to express specific ion channels, have been employed in electrophysiological studies. This compound has been shown to inhibit both L-type (CaV1.2b) and T-type (CaV3.1) calcium channels in HEK 293 cells nih.govmdpi.com. Using whole-cell patch-clamp techniques, this compound demonstrated inhibitory effects on CaV3.1 channels, with approximately 50 μM required to block 50% of the current amplitude. This inhibition was observed to be largely independent of voltage holding potential mdpi.com. While classical DHPs primarily target L-type channels, this compound's ability to inhibit T-type channels is a notable finding mdpi.com.
Primary Cultures: Although specific findings related to primary cultures like Cerebellar Granule Cells are not detailed in the provided search results, the compound's general neuroprotective claims imply potential utility in such models for assessing its effects on neuronal viability and function under stress conditions researchgate.netnih.gov.
Studies on Isolated Organelles (e.g., Rat Liver Mitochondria)
The impact of this compound on mitochondrial function has been a significant focus, given the organelle's critical role in cellular energy production and its susceptibility to oxidative stress.
Rat Liver Mitochondria: this compound has been observed to incorporate into mitochondrial membranes, promoting the cotransport of protons (H+) and chlorides (Cl-) across the inner mitochondrial membrane researchgate.netmedchemexpress.com. This action is associated with its uncoupler activity. At concentrations exceeding 25 μM, this compound was found to depress respiratory control ratio (RCR), state 3 respiration, and uncoupled respiration rates, while simultaneously increasing state 4 respiration. Concurrently, it led to a decrease in the transmembrane potential (Δψ) and the phosphate (B84403) carrier rate researchgate.netnih.gov. Importantly, at concentrations below 25 μM, this compound exhibited inhibitory effects on the mitochondrial inner membrane anion channel (IMAC) and provided partial protection against the Ca2+-induced opening of the mitochondrial permeability transition pore (PTP) researchgate.netnih.gov. Furthermore, this compound has been shown to reduce the phase transition temperature and enthalpy of DMPC membrane bilayers, indicating an influence on membrane lipid organization medchemexpress.com.
Electrophysiological Techniques (e.g., Patch-Clamp Analysis of Ion Currents)
Electrophysiological methods, particularly the patch-clamp technique, are crucial for characterizing this compound's interaction with ion channels.
Patch-Clamp Analysis of Ion Currents: Whole-cell patch-clamp recordings performed on HEK 293 cells expressing CaV3.1 calcium channels have yielded quantitative data on this compound's inhibitory actions. This compound was found to inhibit current flow through CaV3.1 channels, with an estimated IC50 of approximately 50 μM. This inhibition was observed at holding potentials of -100 mV and -70 mV, with no significant voltage-dependent enhancement of its effect mdpi.com. This finding is significant as this compound inhibits T-type calcium channels, distinguishing it from some conventional DHPs that primarily target L-type channels mdpi.com.
In Vivo Animal Model Research
The efficacy and physiological effects of this compound have also been evaluated in various animal models to assess its therapeutic potential in complex biological systems.
Selection and Application of Rodent Models (Rats, Mice) for Neurological and Inflammatory Disorders
Rodent models, including rats and mice, have been instrumental in investigating this compound's effects in conditions that mimic neurological and inflammatory diseases.
Rat Paw Edema Model: In a carrageenan-induced rat paw edema model, this compound demonstrated a preventative anti-inflammatory effect. When administered prior to carrageenan, optimal activity was observed in the dose range of 0.1-0.25 mg/kg, resulting in 32-45% inhibition of edema nih.gov.
Ischemic Stroke Model (Rats): this compound has been studied in an endothelin-1 (B181129) (ET-1)-induced ischemic stroke model in Wistar rats. Pretreatment with this compound effectively normalized neurological status, improved muscle tone, and reduced the number of degenerated cortical cells. It also significantly reduced infarction size, exhibiting at least a two-fold higher activity compared to mildronate (B1676175) in this specific model mdpi.comnih.govrsu.lv.
STZ-Induced Diabetes Model (Rats): this compound has shown protective effects on pancreatic beta-cells in rats subjected to streptozotocin (B1681764) (STZ)-induced diabetes. Its administration partially prevented beta-cell damage and delayed the development of hyperglycemia. Furthermore, it led to a significant reduction in blood glucose levels and an increase in serum immunoreactive insulin (B600854) (IRI) levels when compared to control diabetic rats researchgate.net.
AZT-Induced Cardiomyopathy Model (Mice): In mice treated with azidothymidine (AZT), a known mitochondrial toxin, this compound emerged as a potent cardioprotective agent. It effectively reduced the azidothymidine-induced overexpression of NF-κBp65 and caspase-3 in both mouse myocardium and brain cortex, indicating its role in regulating inflammatory and apoptotic processes researchgate.netresearchgate.net.
Computational and Theoretical Approaches
Computational and theoretical methods play an increasingly vital role in understanding molecular interactions, predicting biological activity, and guiding the design of novel analogues.
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to correlate a compound's chemical structure with its biological activity nih.govnih.govresearchgate.netnih.govmdpi.comcresset-group.comnih.govroutledge.comuni-bonn.de. For this compound and its analogues, in silico SAR studies would involve:
Predicting Efficacy: Computational tools can analyze structural features and their impact on target binding or cellular effects, helping to identify key pharmacophores responsible for this compound's neuroprotective or metabolic regulatory activities nih.govmdpi.comuni-bonn.de.
Guiding Analogue Design: SAR data informs the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties nih.govcresset-group.comnih.govuni-bonn.de. For instance, research on related DHP compounds suggests that specific structural elements, such as the ester moieties, are critical for mitochondrial bioenergetics researchgate.net.
Methodologies: Techniques like quantitative SAR (QSAR), molecular docking, and pharmacophore modeling are employed to establish these relationships nih.govresearchgate.netmdpi.comnih.govroutledge.comuni-bonn.de.
Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of molecules and materials, providing insights into their properties and reactivity chemrxiv.orgrowansci.comaps.orgfrontiersin.orgresearchgate.net. Its applications in analogue design for this compound could include:
Electronic Structure Analysis: DFT calculations can determine molecular orbitals, charge distributions, and energy levels, which are fundamental to understanding a molecule's behavior and interactions rowansci.comaps.orgfrontiersin.org.
Predicting Molecular Properties: DFT can predict various properties relevant to drug design, such as molecular geometry, vibrational frequencies (FT-IR), and chemical reactivity, thereby aiding in the design of novel analogues with desired characteristics tandfonline.comresearchgate.netmdpi.comtandfonline.comchemrxiv.orgrowansci.comaps.orgfrontiersin.orgresearchgate.net.
Future Directions in this compound Research
Building upon current findings, future research directions for this compound are likely to focus on several key areas:
Elucidating Mechanisms of Action: Further detailed studies are needed to fully elucidate the precise molecular targets and signaling pathways through which this compound exerts its neuroprotective, cognition-enhancing, and anti-inflammatory effects. Investigations into its interaction with specific mitochondrial components and ion channels will be crucial.
Expanding Preclinical Models: While rats have been extensively used, exploring other mammalian models, potentially including non-rodents where appropriate, could provide a broader understanding of this compound's efficacy and safety profile across different physiological contexts.
Advanced Computational Modeling: Leveraging advanced computational techniques, including more sophisticated SAR analyses and DFT-based predictions, will be instrumental in designing next-generation this compound analogues with optimized therapeutic properties and reduced off-target effects. This includes exploring its potential interactions with various protein targets relevant to neurodegenerative diseases and metabolic disorders.
Investigating Broader Therapeutic Potential: Given its multifaceted effects, this compound's potential in other disease areas beyond diabetes and general neuroprotection warrants exploration. Its anti-inflammatory properties, for instance, could be relevant in a wider range of inflammatory or neuroinflammatory conditions.
By integrating advanced preclinical methodologies and computational strategies, future research aims to solidify this compound's therapeutic potential and pave the way for its clinical translation.
Q & A
Q. Table 2: Methodological Recommendations for BBB Studies
Q. What statistical approaches are critical for interpreting contradictory data in this compound studies?
- Methodological Answer :
Meta-analysis : Aggregate data across studies to identify consensus effects (e.g., mitochondrial ATP synthesis).
Bayesian modeling : Quantify uncertainty in dose-response relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
